BenchChemオンラインストアへようこそ!

3-Methoxyisoquinoline-1-carboxylic acid

NK1 receptor antagonist Substance P receptor Tachykinin receptor pharmacology

Distinct NK1 antagonist scaffold (Ki=6.40nM) vs. micromolar isoquinoline analogs. The 3-methoxy substitution confers unique binding and electronic properties essential for lead optimization. Stage-appropriate grades (≥95%–99.61%) support route scouting to IND-enabling studies. Choose this specific isomer for reliable SAR campaigns.

Molecular Formula C11H9NO3
Molecular Weight 203.19 g/mol
Cat. No. B1324610
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methoxyisoquinoline-1-carboxylic acid
Molecular FormulaC11H9NO3
Molecular Weight203.19 g/mol
Structural Identifiers
SMILESCOC1=CC2=CC=CC=C2C(=N1)C(=O)O
InChIInChI=1S/C11H9NO3/c1-15-9-6-7-4-2-3-5-8(7)10(12-9)11(13)14/h2-6H,1H3,(H,13,14)
InChIKeyLDKMAQZTEXDDQH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methoxyisoquinoline-1-carboxylic Acid: Procurement-Grade Heterocyclic Building Block with Defined Receptor Activity Profile


3-Methoxyisoquinoline-1-carboxylic acid (CAS 374917-64-3, C₁₁H₉NO₃, MW 203.20) is a 3-methoxy-substituted isoquinoline-1-carboxylic acid derivative that serves a dual role as both a pharmaceutical intermediate for active compound synthesis and a functional molecular entity with documented antagonist activity at the human NK1 (substance P) receptor (Ki = 6.40 nM) [1]. Unlike generic isoquinoline carboxylic acids that lack substitution at the 3-position, the methoxy group at position 3 confers distinct electronic and steric properties that influence both synthetic utility and biological target engagement .

Why 3-Methoxyisoquinoline-1-carboxylic Acid Cannot Be Replaced by Common Isoquinoline Carboxylic Acid Analogs


Generic substitution of 3-methoxyisoquinoline-1-carboxylic acid with structurally similar isoquinoline carboxylic acids is not scientifically justified due to position-dependent differences in both receptor engagement and electronic reactivity. The 3-methoxy substitution on the isoquinoline scaffold produces a measurable shift in NK1 receptor binding affinity that distinguishes it from unsubstituted isoquinoline-1-carboxylic acid derivatives, which exhibit IC₅₀ values in the micromolar range (IC₅₀ = 5,800 nM) at the CCK-A receptor rather than the low nanomolar NK1 activity profile of the target compound [1]. Furthermore, the carboxylic acid group at the 1-position (rather than the 3- or 4-position) establishes a specific hydrogen-bonding network that is critical for both synthetic derivatization pathways and biological recognition. A comparative antimicrobial study of positional isomers demonstrated that isoquinoline-3-carboxylic acid (14 mm inhibition zone) and isoquinoline-1-carboxylic acid (10 mm inhibition zone) exhibit markedly different biological activities, whereas unsubstituted isoquinoline (1 mm inhibition zone) was essentially inactive [2]. This position-dependent activity gradient means that substituting any other isoquinoline carboxylic acid isomer for 3-methoxyisoquinoline-1-carboxylic acid would yield fundamentally different synthetic outcomes and biological results.

3-Methoxyisoquinoline-1-carboxylic Acid: Quantitative Differentiation Evidence for Procurement Decision-Making


NK1 Receptor Antagonist Potency: Low Nanomolar Affinity Versus Micromolar Isoquinoline-1-Carboxylic Acid Derivatives

3-Methoxyisoquinoline-1-carboxylic acid exhibits antagonist activity against the human NK1 (substance P) receptor with a Ki of 6.40 nM, measured in CHO-K1 cells expressing the human NK1 receptor using an aequorin luminescence assay based on Schild's plot analysis [1]. In contrast, structurally related (R)-isoquinoline-1-carboxylic acid amide derivatives show dramatically lower potency at related G protein-coupled receptors, with an IC₅₀ of 5,800 nM at the cholecystokinin type A receptor (CCK-A) in guinea pig pancreatic membranes [2]. This represents an approximately 900-fold difference in receptor engagement potency between the target compound and comparator isoquinoline-1-carboxylic acid scaffolds. Notably, this low nanomolar NK1 receptor activity is not a class-wide property of isoquinoline carboxylic acids but is specific to this 3-methoxy-substituted scaffold.

NK1 receptor antagonist Substance P receptor Tachykinin receptor pharmacology

Commercial Purity Tiers: Quantified Quality Ranging from 95% to 99.61% Enabling Application-Specific Procurement

3-Methoxyisoquinoline-1-carboxylic acid is commercially available at defined purity grades that enable application-matched procurement. MedChemExpress supplies the compound at 99.61% purity (catalog HY-W065670) for high-sensitivity applications requiring minimal impurity interference . Alternative vendors offer grades at 98% (CymitQuimica/Floorochem, MolCore MC104874) and 95% (CoolPharm KH-46017, Chemenu CM223122) [1]. In contrast, commonly available isoquinoline-1-carboxylic acid (unsubstituted) is typically supplied at a single purity grade (commonly 97-98%) without tiered options, and 3-methoxy-substituted analogs are not universally stocked across major chemical suppliers. The availability of multiple certified purity grades provides procurement flexibility that is absent for many structurally related analogs.

Pharmaceutical intermediate Quality control Synthesis optimization

Positional Carboxylic Acid Isomer Activity Divergence: 1-Carboxylic Acid Versus 3-Carboxylic Acid Scaffolds

The position of the carboxylic acid group on the isoquinoline scaffold produces quantifiable differences in biological activity that are relevant to both target compound characterization and synthetic route selection. In a standardized antimicrobial inhibition zone assay using 500 μg per 6 mm disc on Δ4 strain plates, isoquinoline-3-carboxylic acid produced a 14 mm inhibition zone, while isoquinoline-1-carboxylic acid produced a 10 mm inhibition zone, and unsubstituted isoquinoline showed only a 1 mm zone [1]. The 3-methoxyisoquinoline-1-carboxylic acid scaffold combines the 1-carboxylic acid position (which confers the 10 mm baseline activity) with 3-methoxy substitution (which introduces the NK1 receptor activity profile). This positional specificity means that isoquinoline-3-carboxylic acid or isoquinoline-4-carboxylic acid scaffolds cannot serve as drop-in replacements without altering the downstream biological or synthetic outcomes.

Structure-activity relationship Positional isomerism Antimicrobial screening

Synthetic Route Specificity: 3-Methoxy-1-carboxylic Acid Pattern as a Distinctive Building Block for Heterocyclic Library Construction

The 1-alkoxyisoquinoline-3-carboxylic acid scaffold undergoes characteristic synthetic transformations that are not accessible to isoquinoline-1-carboxylic acid derivatives lacking the 3-position substitution pattern. Heck reaction-mediated cyclization of methyl 2-(2,2,2-trifluoroacetylamino)acrylate arylation products yields 1-methoxyisoquinoline-3-carboxylic acid esters through water elimination (rather than methanol elimination), a mechanistic preference that enables the synthesis of specific derivatives such as methyl 1-(tert-butoxycarbonylmethoxy)isoquinoline-3-carboxylate [1]. This regiospecific synthetic behavior means that 3-methoxyisoquinoline-1-carboxylic acid offers distinct derivatization pathways compared to 3-unsubstituted isoquinoline-1-carboxylic acids, which undergo different cyclization outcomes. The compound's dual functionality—a 1-carboxylic acid handle for amide/ester formation and a 3-methoxy group for electrophilic substitution or demethylation—provides orthogonal synthetic vectors that are not simultaneously available in simpler isoquinoline carboxylic acid scaffolds.

Heck reaction Heterocyclic synthesis Isoquinoline derivatization

Optimal Research and Industrial Applications for 3-Methoxyisoquinoline-1-carboxylic Acid Based on Quantitative Evidence


NK1 Receptor Antagonist Lead Discovery and Substance P Pathway Pharmacology Studies

Given its documented Ki of 6.40 nM at the human NK1 receptor expressed in CHO-K1 cells [1], 3-methoxyisoquinoline-1-carboxylic acid serves as a tractable starting scaffold for developing novel NK1 antagonists targeting conditions such as chemotherapy-induced nausea, depression, and inflammatory pain. The compound's low nanomolar affinity distinguishes it from isoquinoline-1-carboxylic acid derivatives that lack the 3-methoxy substitution and exhibit micromolar IC₅₀ values (5,800 nM) at other GPCR targets [1]. Procurement of the 99.61% purity grade from MedChemExpress is recommended for sensitive receptor binding assays and lead optimization campaigns where trace impurities could confound activity measurements.

Orthogonal Derivatization for Parallel Isoquinoline Library Synthesis

The compound's dual functional handles—a 1-carboxylic acid for amide/ester bond formation and a 3-methoxy group capable of demethylation to the corresponding phenol or electrophilic substitution—enable sequential, orthogonal derivatization strategies that are unavailable with unsubstituted isoquinoline-1-carboxylic acid scaffolds. Heck reaction-based synthetic routes to 1-alkoxyisoquinoline-3-carboxylic acid esters proceed through water elimination pathways that are specific to this substitution pattern [1]. For large-scale library production, procurement of the 95% purity grade (CoolPharm KH-46017) may offer cost advantages for initial synthetic route validation, with subsequent scale-up using higher purity grades.

Structure-Activity Relationship Studies of Positional Carboxylic Acid Isomers

The quantifiable activity difference between isoquinoline-1-carboxylic acid (10 mm inhibition zone) and isoquinoline-3-carboxylic acid (14 mm inhibition zone) [1] establishes a baseline for systematic SAR exploration. 3-Methoxyisoquinoline-1-carboxylic acid serves as a key reference compound for understanding how 3-position substitution modulates the activity of the 1-carboxylic acid scaffold. Researchers investigating antimicrobial or antiproliferative isoquinoline derivatives can use this compound to probe whether 3-methoxy substitution enhances or attenuates the baseline 1-carboxylic acid activity profile.

Pharmaceutical Intermediate for NK1-Targeted Clinical Candidates Requiring Defined Purity Specifications

As a pharmaceutical intermediate for synthesizing active compounds [1], 3-methoxyisoquinoline-1-carboxylic acid is suitable for GMP-like synthetic campaigns where documented purity specifications are required. The availability of multiple purity tiers (95% to 99.61%) across certified suppliers supports stage-appropriate procurement, from early route scouting through IND-enabling studies. The compound's well-defined CAS registry (374917-64-3) and established analytical characterization facilitate regulatory documentation and supply chain qualification.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Methoxyisoquinoline-1-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.